Technical Monograph: 3-Chloro-N-ethylpyrazin-2-amine
Technical Monograph: 3-Chloro-N-ethylpyrazin-2-amine
This technical guide details the chemical properties, synthetic pathways, and medicinal chemistry applications of 3-chloro-N-ethylpyrazin-2-amine (CAS: 53265-30-8).
CAS Number: 53265-30-8 Molecular Formula: C₆H₈ClN₃ Molecular Weight: 157.60 g/mol IUPAC Name: 3-chloro-N-ethylpyrazin-2-amine[1]
Executive Summary
3-chloro-N-ethylpyrazin-2-amine acts as a pivotal "linchpin" scaffold in modern drug discovery. Its value lies in the orthogonal reactivity of its functional groups: an electrophilic chlorine at C-3 susceptible to metal-catalyzed cross-coupling or nucleophilic displacement, and a secondary amine at C-2 that serves as a directing group or nucleophile. This guide outlines the physiochemical profile, validated synthesis protocols, and downstream functionalization strategies for researchers utilizing this scaffold in kinase inhibitor and GPCR ligand design.
Part 1: Physiochemical Profile
Understanding the physical baseline of the scaffold is critical for purification and formulation. The pyrazine ring's electron-deficiency, combined with the electron-withdrawing chlorine and electron-donating amine, creates a unique push-pull system.
Table 1: Key Chemical Properties
| Property | Value / Description | Notes |
| Appearance | Pale yellow to off-white solid | Low-melting point solid; may appear as an oil if impure. |
| LogP (Predicted) | ~0.79 | Moderate lipophilicity; favorable for CNS penetration in derivatives. |
| pKa (Conjugate Acid) | ~2.0 – 2.5 | Weakly basic. Protonation occurs preferentially at N-1 (para to the amino group) due to resonance stabilization. |
| H-Bond Donors | 1 (NH) | Critical for hinge-binding in kinase targets. |
| H-Bond Acceptors | 3 (2 Ring N, 1 Amine N) | |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor solubility in water; soluble in aqueous acid. |
1H NMR Diagnostic Signals (CDCl₃)
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Pyrazine Ring Protons: Two characteristic doublets (or broad singlets depending on resolution) in the aromatic region, typically δ 7.6 – 8.0 ppm .
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N-Ethyl Group:
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Methylene (-CH₂-): Quartet at δ ~3.4 ppm .
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Methyl (-CH₃): Triplet at δ ~1.2 ppm .
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Amine Proton (-NH): Broad singlet, exchangeable with D₂O, typically δ 5.0 – 6.5 ppm .
Part 2: Synthetic Access
The most robust route to 3-chloro-N-ethylpyrazin-2-amine utilizes Regioselective Nucleophilic Aromatic Substitution (SₙAr) starting from 2,3-dichloropyrazine.
Mechanism & Selectivity
In 2,3-dichloropyrazine, both chlorine atoms are equivalent. However, upon the addition of the first equivalent of ethylamine, the resulting aminopyrazine becomes significantly more electron-rich. This deactivates the ring toward a second substitution, ensuring high selectivity for the mono-aminated product.
Protocol: Synthesis from 2,3-Dichloropyrazine[2][3]
Reagents: 2,3-Dichloropyrazine (1.0 equiv), Ethylamine (70% aq. or 2.0 M in THF, 2.5 equiv), Triethylamine (1.5 equiv, optional if excess amine used), Ethanol (Solvent).
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Setup: Charge a round-bottom flask with 2,3-dichloropyrazine dissolved in Ethanol (5 mL/mmol).
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Addition: Cool the solution to 0°C. Add Ethylamine dropwise to control the exotherm.
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Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS.
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Note: If conversion is slow, heat to 50°C. Avoid refluxing initially to prevent bis-substitution.
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-
Workup: Concentrate the solvent in vacuo. Resuspend the residue in Ethyl Acetate and wash with water followed by brine.
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Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Gradient: 0–20% EtOAc in Hexanes).
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Yield: Typical isolated yields range from 75% to 85% .
Figure 1: Synthetic workflow for the regioselective mono-amination of 2,3-dichloropyrazine.
Part 3: Reactivity & Functionalization
This scaffold is a "chemical chameleon," allowing divergent synthesis paths. The chlorine atom at C-3 is the primary handle for derivatization.
Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
The C-3 chlorine is activated enough for Palladium-catalyzed coupling, though less reactive than a chloropyridine.
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Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard. XPhos Pd G2 is recommended for difficult steric cases.
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Conditions: Aryl boronic acid (1.5 equiv), K₂CO₃ (3.0 equiv), Dioxane/Water (4:1), 90°C.
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Application: Generates biaryl systems common in kinase inhibitors (e.g., mimicking the adenine binding mode).
Buchwald-Hartwig Amination (C-N Bond Formation)
Displacing the C-3 chlorine with a second amine yields 2,3-diaminopyrazines .
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Catalyst: Pd₂(dba)₃ with BINAP or BrettPhos.
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Utility: Precursors for pteridines or pyrazino[2,3-b]pyrazines.
Cyclization to Imidazo[1,2-a]pyrazines
The endocyclic nitrogen (N-1) and the exocyclic amine can participate in cyclization reactions with alpha-haloketones, forming fused bicyclic systems.
Figure 2: Divergent reactivity profile of the 3-chloro-N-ethylpyrazin-2-amine scaffold.
Part 4: Safety & Handling
While specific toxicological data for this derivative is limited, it should be handled with the rigorous standards applied to halogenated aminopyrazines.
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Hazards (GHS Classification):
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Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Protect from light to prevent slow dechlorination or oxidation.
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Disposal: Halogenated organic waste streams.
References
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Fluorochem Ltd. (2024). Safety Data Sheet: 3-Chloro-N-ethylpyrazin-2-amine (CAS 53265-30-8). Retrieved from
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Lumen Learning. (n.d.). Properties of Amines: Basicity and Nucleophilicity. Organic Chemistry II. Retrieved from
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PubChem. (2024).[5] Compound Summary: 3-chloropyrazin-2-amine derivatives. National Library of Medicine. Retrieved from [6][5]
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Sato, N. (1980). Studies on pyrazines.[7][8] Synthesis of chloropyrazines via N-oxides. Journal of Heterocyclic Chemistry. (General reference for chloropyrazine synthesis).
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